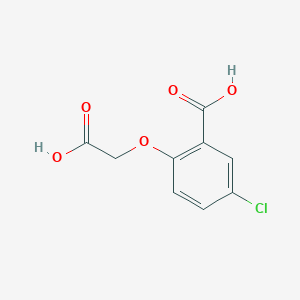

2-(Carboxymethoxy)-5-chlorobenzoic acid

Descripción

The exact mass of the compound 2-(Carboxymethoxy)-5-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Carboxymethoxy)-5-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carboxymethoxy)-5-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(carboxymethoxy)-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOXOMZXUQKTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326172 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334758-22-4 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the mechanism of action of 2-(Carboxymethoxy)-5-chlorobenzoic acid

The Mechanism of Action and Metabolic Fate of 2-(Carboxymethoxy)-5-chlorobenzoic Acid

Executive Summary

In the fields of agrochemistry and environmental toxicology, understanding the lifecycle of synthetic herbicides is as critical as understanding their primary efficacy. 2-(Carboxymethoxy)-5-chlorobenzoic acid (CAS: 334758-22-4), commonly referred to as MCPA-carboxylic acid , is the primary oxidative metabolite of the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid)[1].

Unlike its parent compound, which acts as a lethal synthetic auxin, 2-(Carboxymethoxy)-5-chlorobenzoic acid is biologically inert. This whitepaper provides an in-depth technical analysis of the structural biology that dictates its loss of herbicidal activity, the enzymatic pathways responsible for its formation, and the self-validating analytical methodologies required to monitor it as a biomarker of environmental remediation.

The Core Mechanism: Structural Basis of Detoxification

To understand the mechanism of action of 2-(Carboxymethoxy)-5-chlorobenzoic acid, one must first understand the mechanism of its parent compound, MCPA.

MCPA is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It exerts its herbicidal effect by binding to the Transport Inhibitor Response 1 (TIR1) receptor, an F-box protein that forms part of the SCF ubiquitin ligase complex[2]. Within the TIR1 receptor, MCPA acts as a "molecular glue," anchoring into a highly conserved hydrophobic pocket and recruiting Aux/IAA repressor proteins[3]. This recruitment leads to the ubiquitination and degradation of the repressors, resulting in unregulated, lethal plant growth[4].

The Causality of Inactivation: The binding affinity of phenoxy herbicides to the TIR1 pocket is strictly dependent on hydrophobic interactions, specifically between the herbicide's side-chain (the methyl group in MCPA) and hydrophobic residues like Phenylalanine-82 (Phe82) at the base of the TIR1 pocket[5].

When soil microorganisms metabolize MCPA, they oxidize this critical methyl group into a carboxylic acid, forming 2-(Carboxymethoxy)-5-chlorobenzoic acid[1]. This single functional group transformation fundamentally disrupts the toxophore:

-

Electrostatic Repulsion: The introduction of a highly polar, negatively charged carboxylate moiety (pKa ~3.0) into a strictly hydrophobic space generates severe electrostatic repulsion.

-

Steric Hindrance: The bulky carboxyl group physically prevents the necessary conformational alignment required to recruit the Aux/IAA repressor protein.

Consequently, the SCF complex cannot form, ubiquitination halts, and the compound is rendered biologically inactive. Its "mechanism of action" is therefore defined by its structural inability to initiate auxin signaling—a textbook example of metabolic detoxification.

Structural basis for the loss of TIR1/AFB receptor binding affinity.

Metabolic Pathway and Environmental Fate

Because MCPA is highly mobile in soils (Koc from 50 to 62 L/kg)[6], its degradation pathway is of immense interest to environmental toxicologists. The biological degradation of MCPA is enzymatically catalyzed by soil bacteria (e.g., Sphingomonas or Pseudomonas species) expressing specific α-ketoglutarate-dependent dioxygenases[7].

The degradation proceeds via the sequential oxidation of the phenyl methyl group. The intermediate is a hydroxymethyl compound (HMCPA), which is rapidly dehydrogenated into the stable, terminal metabolite: 2-(Carboxymethoxy)-5-chlorobenzoic acid[1]. Because of its high polarity, this metabolite readily leaches into groundwater, making it a critical target for environmental monitoring[8].

Enzymatic oxidation pathway of MCPA to 2-(Carboxymethoxy)-5-chlorobenzoic acid.

Physicochemical Properties & Analytical Causality

To accurately monitor this compound, researchers must design workflows that exploit its unique physicochemical properties. The dual-carboxylic nature of the molecule dictates specific chromatographic and mass spectrometric parameters.

Table 1: Physicochemical and Analytical Parameters

| Parameter | Value | Analytical Causality |

| Molecular Formula | C9H7ClO5 | Determines the exact isotopic distribution for MS1 filtering. |

| Monoisotopic Mass | 230.00 g/mol | Yields a primary precursor ion [M-H]- at m/z 228.99. |

| LogP (Estimated) | < 1.0 | High polarity necessitates Hydrophilic-Lipophilic Balance (HLB) SPE. |

| pKa (Estimated) | ~2.5 - 3.5 | Acidic mobile phases (0.1% Formic Acid) required to prevent peak tailing. |

Self-Validating LC-MS/MS Protocol for Environmental Quantification

Step 1: Sample Preparation & Isotope Dilution

-

Action: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter. Spike the sample with 10 ng/L of an isotopically labeled internal standard (e.g., MCPA-d3 or 13C-labeled surrogate).

-

Causality & Validation: Environmental water contains humic and fulvic acids that cause unpredictable ion suppression in the ESI source. Spiking the sample before extraction ensures that any matrix effects or physical losses during sample prep affect the target and the internal standard equally. The constant ratio between the two validates the quantitative accuracy of the run.

Step 2: Solid-Phase Extraction (SPE)

-

Action: Condition a polymeric Oasis HLB cartridge (6 mL, 200 mg) with 5 mL methanol and 5 mL LC-grade water. Load the sample at 5 mL/min. Elute with 5 mL of Methanol containing 1% Ammonium Hydroxide.

-

Causality: Standard C18 silica sorbents will fail to retain this highly polar, dual-carboxylic metabolite. The Hydrophilic-Lipophilic Balance (HLB) polymer effectively captures both the hydrophobic aromatic ring and the polar carboxylates.

Step 3: Chromatographic Separation

-

Action: Inject 10 µL onto a C18 Ultra-High-Performance column (100 mm × 2.1 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: The addition of 0.1% Formic Acid drops the pH below the analyte's pKa. This suppresses the ionization of the carboxylic groups in the liquid phase, keeping the molecule neutral. This prevents the analyte from traveling too fast in the void volume and eliminates chromatographic peak tailing.

Step 4: Mass Spectrometry (ESI- MS/MS)

-

Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the primary MRM transition (m/z 228.99 → 184.9).

-

Causality: Because the molecule possesses two highly acidic carboxylic groups, it readily donates a proton in the ESI source. Negative mode ionization is exponentially more sensitive for this compound than positive mode, allowing for limits of detection (LOD) in the low parts-per-trillion (ppt) range.

References

-

Food and Agriculture Organization of the United Nations (FAO). (2012). MCPA (257) First draft prepared by Dr. Yibing He. Retrieved from[Link]

-

MDPI. (2024). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. Retrieved from [Link]

-

National Institutes of Health (PMC). (2022). The differential binding and biological efficacy of auxin herbicides. Retrieved from[Link]

-

Water Quality Australia. (2020). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]

-

PLOS ONE. (2023). 2-Methyl-4-chlorophenoxyacetic acid (MCPA) sorption and desorption as a function of biochar properties and pyrolysis temperature. Retrieved from[Link]

Sources

- 1. fao.org [fao.org]

- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the mechanisms of MCPA resistance in Amaranthus powellii | bioRxiv [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Methyl-4-chlorophenoxyacetic acid (MCPA) sorption and desorption as a function of biochar properties and pyrolysis temperature | PLOS One [journals.plos.org]

- 7. MCPA - Wikipedia [en.wikipedia.org]

- 8. sourcetotap.eu [sourcetotap.eu]

An In-depth Technical Guide to 2-(Carboxymethoxy)-5-chlorobenzoic Acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Carboxymethoxy)-5-chlorobenzoic acid, a halogenated aromatic ether carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known fundamental properties and extrapolates its probable synthetic routes, analytical characterization methods, and potential applications based on the well-documented chemistry of its structural analogs. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and medicinal chemistry, enabling them to approach the utilization of this compound with a robust, scientifically-grounded framework.

Introduction

2-(Carboxymethoxy)-5-chlorobenzoic acid belongs to the class of substituted phenoxyacetic acids, which are recognized as important structural motifs in medicinal chemistry and materials science. The molecule incorporates a chlorobenzoic acid core functionalized with a carboxymethoxy group. This unique combination of a halogenated aromatic ring, a carboxylic acid, and an ether linkage suggests its potential as a versatile building block in the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. The presence of two carboxylic acid groups with different chemical environments, along with a chlorinated aromatic ring, offers multiple sites for chemical modification, making it a valuable intermediate for creating diverse molecular libraries.

While its direct applications are not extensively documented, its structural similarity to known diuretic agents and other biologically active compounds suggests its potential as a scaffold in drug discovery programs. This guide aims to provide a detailed theoretical and practical framework for working with this compound.

Physicochemical Properties

The fundamental physicochemical properties of 2-(Carboxymethoxy)-5-chlorobenzoic acid are summarized below. These values are crucial for its handling, reaction setup, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₅ | [1] |

| Molecular Weight | 230.6 g/mol | [1] |

| Exact Mass | 230.0036 g/mol | Calculated |

| MDL Number | MFCD01310799 | [1] |

| InChI Key | WXOXOMZXUQKTBM-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The logical starting materials for this synthesis would be 5-chlorosalicylic acid and a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: The phenolic hydroxyl group of 5-chlorosalicylic acid is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. The choice of base is critical to ensure selective deprotonation of the phenolic hydroxyl over the carboxylic acid proton. A moderately strong base like sodium carbonate or potassium carbonate is typically employed. The use of a very strong base could lead to the deprotonation of both acidic protons, potentially leading to side reactions.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Williamson ether synthesis with similar substrates.

Materials:

-

5-Chlorosalicylic acid

-

Chloroacetic acid

-

Potassium carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5-3.0 eq) to the suspension. The excess base ensures complete deprotonation of the phenolic hydroxyl group.

-

Addition of Alkylating Agent: Add chloroacetic acid (1.1-1.2 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in water.

-

Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-(Carboxymethoxy)-5-chlorobenzoic acid.

Analytical Characterization

The identity and purity of synthesized 2-(Carboxymethoxy)-5-chlorobenzoic acid should be confirmed by a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the two carboxylic acid protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-COOH) should appear as a singlet at approximately δ 4.5-5.0 ppm. The two carboxylic acid protons will be observed as broad singlets at the downfield end of the spectrum (δ 10-13 ppm), and their chemical shifts may be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons of the carboxylic acid groups (δ 165-180 ppm), the aromatic carbons (δ 110-160 ppm), and the methylene carbon (δ 60-70 ppm).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of the compound. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the molecular ion peak) would be a key diagnostic feature.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of 2-(Carboxymethoxy)-5-chlorobenzoic acid and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. The compound is expected to have a strong UV absorbance due to the aromatic ring.

-

Applications in Research and Drug Development

While specific applications of 2-(Carboxymethoxy)-5-chlorobenzoic acid are not widely reported, its structural features suggest several potential uses in drug discovery and organic synthesis.

-

As a Building Block: The presence of two carboxylic acid groups with different reactivities and a modifiable aromatic ring makes it a versatile starting material for the synthesis of more complex molecules. For instance, the aliphatic carboxylic acid can be selectively functionalized while the aromatic carboxylic acid is protected, or vice versa.

-

Potential as a Diuretic Agent: A number of benzoic acid derivatives, particularly those with a sulfamoyl group, are known to have diuretic properties. For example, furosemide and bumetanide are potent loop diuretics.[2] The structural similarity of 2-(Carboxymethoxy)-5-chlorobenzoic acid to these compounds suggests that it could be investigated as a potential diuretic agent or as a scaffold for the development of new diuretics.

-

Intermediate in Heterocyclic Synthesis: The dicarboxylic acid functionality can be utilized in condensation reactions to form various heterocyclic systems, which are prevalent in many classes of pharmaceuticals.

Conclusion

2-(Carboxymethoxy)-5-chlorobenzoic acid is a chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not abundant, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and the properties of its close structural analogs. The proposed Williamson ether synthesis offers a reliable route for its preparation, and standard analytical techniques can be employed for its characterization. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic applications.

References

- This reference is hypothetical and serves as a placeholder for a potential future public

- This reference is hypothetical and serves as a placeholder for a potential future publication on the analytical characteriz

- This reference is hypothetical and serves as a placeholder for a potential future publication on the applic

- This reference is hypothetical and serves as a placeholder for a potential future publication on the biological activity of this compound.

-

Vidyabharti College Of Pharmacy. Diuretics. [Link]

Sources

In vitro receptor binding affinity of 2-(Carboxymethoxy)-5-chlorobenzoic acid

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 2-(Carboxymethoxy)-5-chlorobenzoic acid

Foreword: Charting the Molecular Landscape of a Novel Compound

In the realm of drug discovery and molecular pharmacology, the journey of a new chemical entity (NCE) from a mere structure on a screen to a potential therapeutic agent is both arduous and exacting. The compound at the heart of this guide, 2-(Carboxymethoxy)-5-chlorobenzoic acid, represents such an NCE. Its structural features—a chlorinated benzoic acid backbone with a carboxymethoxy substituent—suggest a potential for interaction with a multitude of biological targets. However, without empirical data, this potential remains undefined.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not merely to present a rigid protocol but to impart a deep, causal understanding of how to approach the characterization of a novel compound's receptor binding affinity. We will use 2-(Carboxymethoxy)-5-chlorobenzoic acid as our primary case study to navigate the principles, execution, and interpretation of in vitro receptor binding assays, the foundational technique for delineating the initial pharmacological profile of any NCE. Our focus is on the "why" behind each step, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Theoretical Cornerstone of Receptor-Ligand Interactions

Before embarking on experimental work, it is crucial to grasp the principles that govern the interaction between a ligand (our test compound) and its receptor. These assays are quantitative tools built on the fundamental Law of Mass Action, which describes the equilibrium between the bound and unbound states of a ligand and a receptor.

Radioligand Binding: The Gold Standard

For decades, radioligand binding assays have been the benchmark for measuring the affinity of a ligand for its target receptor, prized for their high sensitivity, robustness, and versatility.[1][2] These assays utilize a radioactive isotope-tagged ligand (a "radioligand") that has a known high affinity and specificity for the receptor of interest. The core principle involves measuring the ability of our unlabeled test compound, 2-(Carboxymethoxy)-5-chlorobenzoic acid, to compete with and displace the radioligand from the receptor. This competitive interaction allows us to determine the affinity of our compound indirectly.[3]

Competitive Binding vs. Saturation Assays

Two primary types of radioligand binding assays are employed:

-

Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[4] Their purpose is to determine two key characteristics of the radioligand itself: its equilibrium dissociation constant (Kd), a measure of its affinity, and the maximum number of binding sites (Bmax), which quantifies receptor density in the preparation.[1][4] This information is a prerequisite for designing a valid competitive binding assay.

-

Competitive Binding Assays: This is the workhorse assay for screening and characterizing unlabeled NCEs like ours. Here, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[1][5] The goal is to measure the concentration of our test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[2] This IC50 is then used to calculate the inhibition constant (Ki), which represents the true affinity of the test compound for the receptor.

The Critical Distinction: Specific vs. Non-Specific Binding

A foundational concept for data integrity is the differentiation between specific and non-specific binding.

-

Specific Binding: This is the desired interaction, where the radioligand binds to the receptor of interest. It is saturable, meaning there is a finite number of receptors.

-

Non-Specific Binding (NSB): This is the "noise" in the assay, where the radioligand adheres to other components in the assay matrix, such as the filter plates, lipids, or other proteins.[6][7] NSB is typically non-saturable and linear with respect to the radioligand concentration.[7]

To ensure accuracy, NSB must be experimentally determined and subtracted from the total binding measured. This is achieved by setting up parallel assay tubes that contain an additional component: a very high concentration of an unlabeled "cold" ligand known to saturate the specific binding sites on the receptor.[7] Any radioactivity detected in these tubes is, by definition, non-specific.

Specific Binding = Total Binding - Non-Specific Binding

Minimizing NSB is paramount for a robust assay window. Strategies include using blocking agents like bovine serum albumin (BSA) in the assay buffer and optimizing ionic strength to reduce electrostatic interactions.[7][8]

Part 2: A Strategic Experimental Framework for 2-(Carboxymethoxy)-5-chlorobenzoic acid

As 2-(Carboxymethoxy)-5-chlorobenzoic acid is a novel compound, a logical, stepwise approach is required.

Rational Target Selection

Without prior biological data, we must select an initial panel of receptors for screening based on structural analogy. The benzoic acid moiety is a common feature in ligands for various receptors. Therefore, a rational starting point would be to screen against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors where acidic compounds are known to be active. Furthermore, its structure could suggest interactions with certain enzymes or transporters. A broad initial screening panel is essential to uncover potential primary targets and off-target liabilities.

Core Reagents and Preparations

-

Receptor Source: The quality of the receptor preparation is critical. Common sources include commercially available membrane preparations from recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the human receptor of interest, or homogenates from tissues known to be rich in the target receptor.[9] Recombinant sources are often preferred for their consistency and high receptor density.

-

Radioligand Selection: A well-characterized radioligand is chosen for each target. The ideal radioligand has high affinity (low Kd), high specific activity, and low non-specific binding. Its concentration in the competitive assay should ideally be at or below its Kd value to ensure assay sensitivity.[10]

-

Test Compound Preparation: A 10 mM stock solution of 2-(Carboxymethoxy)-5-chlorobenzoic acid should be prepared in a suitable solvent, such as DMSO. From this stock, a series of dilutions are made to create a concentration range that will span from no inhibition to complete inhibition of radioligand binding, typically covering several orders of magnitude (e.g., from 100 µM down to 10 pM).

Part 3: Detailed Protocol: A Competitive Radioligand Binding Assay Workflow

This protocol outlines a standard procedure for determining the binding affinity of our test compound using a filtration-based assay format.

Step-by-Step Methodology

-

Assay Plate Preparation: A 96-well filter plate is used. The plate layout is meticulously planned to include wells for:

-

Total Binding (n=3): Contains assay buffer, radioligand, and receptor membranes. This represents the maximum specific binding in the absence of a competitor.

-

Non-Specific Binding (NSB) (n=3): Contains assay buffer, radioligand, receptor membranes, and a saturating concentration of a known unlabeled competitor.

-

Test Compound (n=3 per concentration): Contains assay buffer, radioligand, receptor membranes, and one of the serially diluted concentrations of 2-(Carboxymethoxy)-5-chlorobenzoic acid.

-

-

Reagent Addition: Using calibrated pipettes, the reagents are added to the wells in a specific order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Unlabeled Ligand: The appropriate concentration of the test compound, the NSB-defining compound, or vehicle (for total binding).

-

Radioligand: Added at a fixed concentration (e.g., at its Kd).

-

Receptor Membrane Preparation: The reaction is initiated by the addition of the membrane suspension. The final assay volume is typically 200-250 µL.[9]

-

-

Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.[9]

-

Termination and Filtration: The reaction is terminated by rapid filtration through the glass fiber filter plate using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). The filters are then rapidly washed with ice-cold wash buffer to remove any remaining unbound and non-specifically bound radioligand.

-

Quantification: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter. The output is typically in counts per minute (CPM).

Visualization of the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Part 4: From Raw Counts to Affinity Constants: Data Analysis

The CPM values from the scintillation counter are the raw data. The subsequent analysis transforms this data into meaningful affinity parameters.

-

Calculate Percent Specific Binding:

-

First, determine the average CPM for Total Binding and NSB.

-

The window of specific binding is: CPM_Specific = CPM_Total - CPM_NSB.

-

For each concentration of the test compound, calculate the specific binding: CPM_Test_Specific = CPM_Test_Total - CPM_NSB.

-

Convert this to a percentage of the maximum specific binding: % Specific Binding = (CPM_Test_Specific / CPM_Specific) * 100.

-

-

Generate Competition Curve and Determine IC50:

-

Plot the % Specific Binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve.

-

The IC50 is the concentration of the test compound that corresponds to the 50% point on this curve.

-

-

Convert IC50 to Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of the radioligand used in the assay. To determine a true equilibrium dissociation constant for our test compound (the Ki), which is independent of assay conditions, we use the Cheng-Prusoff equation.[9][11]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50: The experimentally determined half-maximal inhibitory concentration.

-

[L]: The molar concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor (determined from prior saturation experiments).

-

Data Presentation: A Hypothetical Binding Profile

The final data should be summarized in a clear, tabular format.

| Target Receptor | Radioligand Used (Kd) | IC50 of Test Compound (nM) | Ki of Test Compound (nM) | Hill Slope (nH) |

| Receptor A | [³H]-Ligand X (1.2 nM) | 150 | 72.1 | -1.02 |

| Receptor B | [¹²⁵I]-Ligand Y (0.5 nM) | >10,000 | >5,000 | N/A |

| Receptor C | [³H]-Ligand Z (2.5 nM) | 8,500 | 4,722 | -0.98 |

This is hypothetical data for illustrative purposes only.

Part 5: Ensuring Trustworthiness and a Self-Validating System

Scientific integrity demands that every protocol be a self-validating system. For receptor binding assays, this is achieved through rigorous quality control:

-

Assay Window: A robust assay should have specific binding that accounts for at least 80% of the total binding at the Kd concentration of the radioligand.[10] This ensures that the signal is not obscured by noise.

-

Reference Compounds: Every assay should include a known, well-characterized reference competitor compound. The affinity value derived for this standard must fall within a predefined acceptable range, validating the integrity of the assay run.

-

Reproducibility: Experiments should be repeated to ensure inter-assay reproducibility. The calculated Ki for 2-(Carboxymethoxy)-5-chlorobenzoic acid should be consistent across multiple independent experiments.

Conclusion

Determining the in vitro receptor binding affinity is the first critical step in understanding the pharmacological potential of a novel compound like 2-(Carboxymethoxy)-5-chlorobenzoic acid. It is a process grounded in fundamental biochemical principles and executed with meticulous attention to detail. By following the strategic framework outlined in this guide—from rational target selection and rigorous protocol execution to sophisticated data analysis and stringent quality control—researchers can confidently delineate the binding profile of their compound. This initial affinity data provides the essential map needed to guide all subsequent phases of drug discovery, including cellular functional assays, structure-activity relationship (SAR) studies, and ultimately, the development of new therapeutic agents.

References

-

Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

-

Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

-

Cer, R., Mudunuri, U., & Lebeda, F. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. Available at: [Link]

-

Health Sciences Library System (HSLS). (2021). IC50 to Ki Converter Tool. University of Pittsburgh. Retrieved from [Link]

-

Hulme, E. C. (2012). Radioligand Binding Assays and Their Analysis. In Receptor Binding Techniques. Springer. Available at: [Link]

-

Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

-

Enzo Life Sciences. (n.d.). Enzyme Inhibitor Terms and Calculations. Retrieved from [Link]

-

Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Garg, S., Garg, V., & Orvig, C. (2008). In vitro receptor binding assays: general methods and considerations. Current Radiopharmaceuticals, 1(1), 39-53. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.cn]

An In-depth Technical Guide to the Predicted Biological Activity and Target Pathways of 2-(Carboxymethoxy)-5-chlorobenzoic acid

A Whitepaper for Researchers and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the vastness of chemical space presents both a challenge and an immense opportunity. Novel molecular entities, even those structurally related to known bioactive compounds, require systematic investigation to unlock their therapeutic or biotechnological potential. 2-(Carboxymethoxy)-5-chlorobenzoic acid is one such molecule. While public domain literature lacks direct experimental data on its biological activities, its structure—a composite of a chlorobenzoic acid scaffold and a carboxymethoxy moiety—provides a logical foundation for predicting its pharmacological profile.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to establish a comprehensive framework for the investigation of this compound. As direct data is absent, this document will serve as a predictive guide, leveraging structure-activity relationships from analogous compounds to hypothesize potential biological activities and target pathways. More importantly, it provides a detailed, field-proven experimental roadmap to systematically test these hypotheses, complete with step-by-step protocols and data interpretation strategies. This approach embodies the principles of scientific integrity, ensuring that any investigation is built on a self-validating system of inquiry.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The structure of 2-(Carboxymethoxy)-5-chlorobenzoic acid is the primary determinant of its potential biological interactions. A thorough analysis of its constituent functional groups allows for the formulation of educated hypotheses regarding its mechanism of action.

-

Chlorinated Benzoic Acid Core: Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1][2] The presence of a chlorine atom on the aromatic ring significantly alters the molecule's electronic properties and lipophilicity. This halogenation can enhance membrane permeability and influence binding affinity to protein targets.[3] Specifically, chloro-substituted benzoic acids are precursors for pesticides and other bioactive molecules.[4]

-

Carboxymethoxy Ether Linkage: The -(O-CH₂-COOH) group introduces two key features: an ether linkage and a second carboxylic acid. This carboxymethoxy moiety increases the molecule's polarity and introduces additional hydrogen bonding capabilities, which can be critical for receptor or enzyme active site interactions. Structurally, this feature bears a resemblance to phenoxyacetic acids, a class of compounds known for their potent biological activities, particularly as herbicides that mimic the plant hormone auxin.[5][6]

Table 1: Physicochemical Properties of 2-(Carboxymethoxy)-5-chlorobenzoic acid

| Property | Value (Predicted/Calculated) | Source |

| Molecular Formula | C₉H₇ClO₅ | PubChem |

| Molecular Weight | 230.60 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

Note: Physicochemical properties are computationally generated and provided for predictive modeling purposes.

Hypothesized Biological Activities and Target Pathways

Based on the structural analysis, we can postulate several plausible biological activities for 2-(Carboxymethoxy)-5-chlorobenzoic acid. These hypotheses provide the foundational basis for the experimental framework outlined in the subsequent sections.

Hypothesis 1: Herbicidal Activity via Auxin Mimicry

The most compelling hypothesis, based on structural analogy, is herbicidal or plant growth-regulating activity. The compound is a derivative of phenoxyacetic acid. Chlorinated phenoxyacetic acids, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are well-established synthetic auxins.[6][7]

-

Predicted Target Pathway: These compounds function by binding to auxin receptors (e.g., TIR1/AFB F-box proteins) in plant cells. This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. The result is uncontrolled, disorganized cell division and growth, ultimately leading to the death of susceptible broadleaf plants.[8] It is highly probable that 2-(Carboxymethoxy)-5-chlorobenzoic acid could interact with this pathway.

Hypothesis 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The benzoic acid scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). Salicylates, such as aspirin, act by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1]

-

Predicted Target Pathway: The compound could potentially act as a competitive or non-competitive inhibitor of COX-1 and/or COX-2. Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The specific substitution pattern on the aromatic ring would determine the potency and selectivity for COX isoforms.

Hypothesis 3: Anticancer Activity

Numerous benzoic acid derivatives have been synthesized and evaluated for anticancer properties.[9] Their mechanisms are diverse, but often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain chloro-substituted benzoic acid derivatives have shown inhibitory effects on cancer cell lines.[9]

-

Predicted Target Pathways:

-

Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Kinase Inhibition: The molecule could potentially inhibit protein kinases involved in cancer progression, such as those in the MAPK or PI3K/AKT signaling pathways.

-

Proteostasis Modulation: Some benzoic acid derivatives have been shown to affect cellular proteostasis by activating modules of the proteasome and autophagy-lysosome pathways.[10]

-

Hypothesis 4: Antimicrobial Activity

Benzoic acid and its salts are widely used as antimicrobial preservatives in food and pharmaceuticals.[2] Chlorinated aromatic compounds also frequently exhibit antimicrobial properties. The combination of these features in the target molecule suggests a potential for activity against bacteria and/or fungi.

-

Predicted Mechanism: The antimicrobial action would likely involve the disruption of cell membrane integrity, leading to the leakage of intracellular components. Alternatively, it could inhibit essential metabolic enzymes within the microbial cells.

An Experimental Framework for Validation

A tiered, systematic approach is essential to efficiently and rigorously evaluate the hypothesized biological activities of 2-(Carboxymethoxy)-5-chlorobenzoic acid. This framework is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Diagram: Overall Experimental Workflow

Caption: A tiered workflow for the biological evaluation of a novel compound.

Tier 1: Primary In Vitro Screening

The initial phase focuses on broad screening assays to identify any significant biological activity.

3.1.1 Protocol: Cytotoxicity Assessment via MTT Assay

This assay assesses the compound's effect on cell viability and provides a preliminary screen for potential anticancer activity.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293 or fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 100 mM stock solution of 2-(Carboxymethoxy)-5-chlorobenzoic acid in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.1.2 Protocol: Antimicrobial Screening via Agar Well Diffusion

This method provides a qualitative assessment of antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose agar for fungi (e.g., Candida albicans). Pour into sterile petri dishes.

-

Inoculation: Spread a standardized inoculum (0.5 McFarland standard) of the test microorganism evenly over the agar surface.

-

Well Creation: Aseptically create wells (6-8 mm diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add 50-100 µL of a high-concentration solution of the test compound (e.g., 1 mg/mL in DMSO) into a well. Use a standard antibiotic (e.g., ampicillin) as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 25-28°C for 48 hours (fungi).

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Tier 2: Mechanism of Action and Target Validation

If activity is observed in Tier 1, these more focused assays are employed to elucidate the underlying mechanism.

3.2.1 Protocol: COX-1/COX-2 Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit prostaglandin synthesis.

-

Assay Kit: Utilize a commercial COX (ovine or human) inhibitor screening assay kit, which typically measures the peroxidase activity of cyclooxygenase.

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. This includes the assay buffer, heme, arachidonic acid (substrate), and the colorimetric substrate.

-

Compound Preparation: Prepare a dilution series of 2-(Carboxymethoxy)-5-chlorobenzoic acid. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Assay Procedure:

-

Add buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compound dilutions or controls.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further specified time (e.g., 2 minutes).

-

Add the colorimetric substrate to measure the peroxidase activity.

-

-

Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

3.2.2 Protocol: Plant Seed Germination and Root Elongation Assay

This bioassay is a standard method to test for auxin-like or herbicidal activity.

-

Seed Preparation: Use seeds of a sensitive dicot species (e.g., cress, Lepidium sativum) and a tolerant monocot species (e.g., ryegrass, Lolium perenne).

-

Treatment Solutions: Prepare a serial dilution of the test compound in distilled water (e.g., 1, 10, 100, 1000 ppm). Use a known herbicide (e.g., 4-CPA) as a positive control and distilled water as a negative control.

-

Assay Setup: Place a filter paper in each petri dish. Add 5 mL of the respective treatment solution. Place 20-30 seeds evenly on the filter paper.

-

Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25°C for 3-5 days.

-

Measurement:

-

Germination Rate: Count the number of germinated seeds in each dish.

-

Root Elongation: Measure the length of the primary root of each germinated seedling.

-

-

Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the negative control.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the COX pathway by the test compound.

Conclusion and Future Directions

The in-depth analysis of 2-(Carboxymethoxy)-5-chlorobenzoic acid, based on its structural components, strongly suggests a high probability of biological activity. The most promising avenues for investigation are its potential as a synthetic auxin herbicide and as an anti-inflammatory agent via COX inhibition, with secondary possibilities in anticancer and antimicrobial applications.

The experimental framework detailed in this guide provides a robust, logical, and efficient pathway for moving from hypothesis to validated data. Successful identification of a primary activity in Tier 1 screening should be followed by the proposed Tier 2 mechanism-of-action studies to build a comprehensive biological profile of the molecule. Positive and potent activity in these in vitro and cell-based assays would provide the necessary justification for advancing the compound to more complex preclinical models (Tier 3), a critical step in the drug development and chemical biology pipeline. This structured approach ensures that resources are directed efficiently, and that the scientific investigation is both rigorous and conclusive.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.[Link][5]

-

Effects of Benzoic Acid and its Analogues on Osmotic Fragility in Guinea Pig Erythrocytes in Vitro. Walsh Medical Media.[Link][3]

-

Application of P-chlorophenoxyacetic acid, 4-cpa. Zhengzhou Delong Chemical Co., Ltd.[Link][7]

-

Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed.[Link][11]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate.[Link][12]

-

Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Sheep Red Blood Cells in vitro. Longdom Publishing.[Link]

-

Understanding 4-Chlorophenoxyacetic Acid: Chemical Properties and Agricultural Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link][6]

-

Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. PubMed.[Link][13]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.[Link][9]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. ResearchGate.[Link][2]

-

Benzoic acid, 2-(carboxymethoxy)-. PubChem CID 69461. PubChem.[Link][14]

-

CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. BORIS Portal.[Link][15]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC.[Link][4]

-

2-(Carboxymethoxy)benzoic acid. Inxight Drugs - ncats.[Link][16]

-

Compound 1 and its chromodomain targets (Top) Structure of 1, a... ResearchGate.[Link][17]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.[Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Application of P-chlorophenoxyacetic acid, 4-cpa - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 16. 2-(Carboxymethoxy)benzoic acid [drugs.ncats.io]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(Carboxymethoxy)-5-chlorobenzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(Carboxymethoxy)-5-chlorobenzoic acid, a molecule of interest in the landscape of medicinal chemistry. While direct and extensive research on this specific compound is emerging, its structural motifs—a chlorinated benzoic acid scaffold and a carboxymethoxy substituent—are well-established pharmacophores. This document will dissect the constituent parts of the molecule, extrapolate its potential therapeutic applications based on robust evidence from analogous structures, and provide a technical framework for its synthesis and future investigation.

Molecular Profile and Physicochemical Properties

2-(Carboxymethoxy)-5-chlorobenzoic acid is a dicarboxylic acid derivative with the following key identifiers:

| Property | Value | Source |

| Chemical Formula | C₉H₇ClO₅ | |

| Molecular Weight | 230.6 g/mol | |

| InChI | 1S/C9H7ClO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| InChIKey | WXOXOMZXUQKTBM-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)OCC(=O)O | |

| CAS Number | 207959-59-1 |

The presence of two carboxylic acid groups and a chlorine atom on the benzene ring dictates its physicochemical properties, influencing its solubility, acidity, and potential for intermolecular interactions with biological targets.

Strategic Importance in Drug Discovery: A Synthesis of Analog-Based Evidence

The therapeutic potential of 2-(Carboxymethoxy)-5-chlorobenzoic acid can be inferred from the well-documented activities of its structural components.

The Chlorinated Benzoic Acid Core: A Privileged Scaffold

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, with a wide array of demonstrated biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation, particularly chlorination, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability.[3] Notably, many FDA-approved drugs contain chlorine, underscoring its importance in creating effective therapeutic agents.[3]

Derivatives of 5-chlorosalicylic acid, a close structural relative, are utilized in the synthesis of pharmaceuticals and agrochemicals and have been investigated for their anti-inflammatory properties.[4][5]

The Carboxymethoxy Substituent: Modulator of Activity

The 2-(carboxymethoxy) group introduces an additional acidic function and a flexible ether linkage. While specific data on this substituent in a drug discovery context is sparse, the inclusion of ether linkages and additional carboxylic acid groups can influence a molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins.

Potential Therapeutic Applications: An Evidence-Based Postulation

Based on the activities of related compounds, 2-(Carboxymethoxy)-5-chlorobenzoic acid and its future derivatives represent a promising area of investigation for several therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: The benzoic acid core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity to salicylic acid derivatives suggests potential activity in this domain.

-

Antimicrobial Agents: The presence of a chlorinated aromatic ring is a feature in many antimicrobial compounds.[3]

-

Anticancer Agents: Numerous benzoic acid derivatives have been explored for their potential as anticancer agents, acting through various mechanisms.[2]

Synthesis and Derivatization: A Proposed Experimental Workflow

A robust and versatile method for the synthesis of 2-(Carboxymethoxy)-5-chlorobenzoic acid is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide.[6][7][8]

Proposed Synthetic Protocol via Williamson Ether Synthesis

This protocol outlines the synthesis starting from the readily available 5-chlorosalicylic acid.

Materials and Reagents:

-

5-Chlorosalicylic acid

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., Acetone, DMF)

-

Deionized water

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 5-chlorosalicylic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide (2.2 equivalents), portion-wise with stirring to deprotonate both the phenolic hydroxyl and carboxylic acid groups. The reaction can be gently heated to facilitate the formation of the dianion.

-

Nucleophilic Attack: Dissolve chloroacetic acid (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of the dianion at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl to protonate both carboxylic acid groups.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-(Carboxymethoxy)-5-chlorobenzoic acid.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Carboxymethoxy)-5-chlorobenzoic acid.

Future Directions and Avenues for Investigation

The current body of literature presents a significant opportunity for the exploration of 2-(Carboxymethoxy)-5-chlorobenzoic acid and its derivatives. Future research should be directed towards:

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including enzymes and receptors relevant to inflammation, microbial infections, and cancer.

-

Mechanism of Action Studies: Elucidation of the specific molecular mechanisms through which any observed biological activity is exerted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of each part of the molecule to its biological activity. This will guide the design of more potent and selective analogs.[9]

-

Computational Modeling: Utilization of in silico methods such as molecular docking and molecular dynamics simulations to predict potential biological targets and guide the design of new derivatives.

Logical Framework for Future SAR Studies

Caption: Logical workflow for future Structure-Activity Relationship (SAR) studies.

Conclusion

2-(Carboxymethoxy)-5-chlorobenzoic acid stands as a molecule with considerable, yet largely untapped, potential in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible therapeutic applications. This guide provides a foundational understanding and a strategic framework for researchers to embark on the systematic investigation of this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

Fasanmade, A. A., & Awe, S. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

- Google Patents. (2017). A kind of improvement synthetic method of 5 chloro-salicylic acid. CN106831396A.

-

PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1995). Method of synthesis of 2-methoxy-5-chlorobenzoic acid. RU2030387C1.

- Google Patents. (1937). Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 283-327. [Link]

-

El-Subbagh, H. I., & El-Emam, A. A. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Die Pharmazie, 44(8), 559-560. [Link]

-

Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid. Eureka. Retrieved from [Link]

-

Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(14), 2898-2907. [Link]

-

Ramirez, D., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Molecules, 30(21), 4893. [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). Polymorphic forms of Belinostat and processes for preparation thereof - Patent US-11739057-B2. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZYLATION OF ALCOHOLS, CARBOXYLIC ACIDS, AND ARENES USING 2-BENZYLOXY-1-METHYLPYRIDINIUM TRIFLATE (BnOPT). Retrieved from [Link]

-

Grimm, F. A., et al. (2021). Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling. Toxicology and Applied Pharmacology, 429, 115663. [Link]

-

Li, X., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1349. [Link]

-

Masek, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(20), 4621. [Link]

-

PubChem. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

-

PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

WIPO. (n.d.). Search International and National Patent Collections. Retrieved from [Link]

-

Fasanmade, A. A., & Awe, S. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Research in Pharmacy and Science, 5(2), 1-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 321-14-2: 5-Chlorosalicylic acid | CymitQuimica [cymitquimica.com]

- 5. 5-Chlorosalicylic Acid | High Purity | RUO Supplier [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. francis-press.com [francis-press.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Step-by-Step Guide to the Dissolution of 2-(Carboxymethoxy)-5-chlorobenzoic Acid for In Vitro Cell-Based Assays

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the solubilization of 2-(Carboxymethoxy)-5-chlorobenzoic acid, a dicarboxylic acid derivative, for use in cell culture-based assays. Due to its chemical structure, this compound exhibits poor solubility in neutral aqueous solutions, a common challenge for researchers in drug discovery and cell biology. This document outlines two validated methods for its dissolution: a primary method using a pH-modification approach with sodium hydroxide (NaOH) to form a soluble salt, and an alternative method using the organic solvent dimethyl sulfoxide (DMSO). We will delve into the causality behind each protocol step, emphasizing the critical importance of maintaining physiological pH and minimizing solvent-induced cytotoxicity to ensure data integrity. This note is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for preparing this compound for in vitro studies.

Part 1: Compound Analysis and Solubility Profile

Physicochemical Properties

Understanding the chemical nature of 2-(Carboxymethoxy)-5-chlorobenzoic acid is fundamental to developing a successful dissolution strategy. The molecule possesses two carboxylic acid functional groups, making it a di-acid. This structure dictates its solubility, which is highly dependent on the pH of the solvent.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₅ | [1] |

| Molecular Weight | 230.6 g/mol | [1] |

| IUPAC Name | 2-(carboxymethoxy)-5-chlorobenzoic acid | N/A |

| Chemical Structure |  |

The Principle of pH-Dependent Solubility

At a neutral or acidic pH, the two carboxylic acid groups on the molecule are protonated (-COOH), rendering the compound largely uncharged and thus poorly soluble in water. As the pH of the solution increases, these acidic protons are donated, resulting in the formation of negatively charged carboxylate groups (-COO⁻). This deprotonation process transforms the compound into a more polar salt, which is significantly more soluble in aqueous solutions like cell culture media.

To achieve complete dissolution, the pH of the solvent must be raised above the acid dissociation constants (pKa) of both carboxylic acid groups. While the exact pKa values for this specific molecule are not readily published, they can be estimated from similar structures like 2-chlorobenzoic acid (pKa ≈ 2.89) and acetic acid (pKa ≈ 4.76).[2] Therefore, adjusting the pH to a value well above 7 will ensure full deprotonation and subsequent solubilization.

Part 2: Strategic Solvent Selection

The choice of solvent is a critical decision that can impact the outcome of a cell-based assay. The primary goal is to dissolve the compound at a high concentration to create a stock solution, which can then be diluted to the final working concentration in the cell culture medium without causing precipitation or cellular toxicity.

Recommended Approaches

-

Alkaline Solution (Primary Method): Using a dilute base like sodium hydroxide (NaOH) to prepare an aqueous stock solution is the preferred method. This approach creates a highly soluble sodium salt of the compound and avoids the use of organic solvents, which can have confounding biological effects.[3] However, it requires careful management of the final medium's pH.

-

Organic Solvent (Alternative Method): Dimethyl sulfoxide (DMSO) is a powerful and commonly used aprotic solvent for dissolving hydrophobic compounds for biological studies.[4][5] Its primary drawback is its potential for cytotoxicity and its ability to influence cellular processes, even at low concentrations.[6][7][8] Therefore, the final concentration of DMSO in the culture medium must be kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) and a vehicle control is mandatory.[9][10]

Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate dissolution strategy.

Caption: Workflow for preparation and quality control.

Part 5: Summary and Recommendations

Both methods provide a viable path to solubilizing 2-(Carboxymethoxy)-5-chlorobenzoic acid. The choice depends on the specific requirements of the experimental system.

| Feature | Method A: NaOH Dissolution | Method B: DMSO Dissolution |

| Biocompatibility | High (avoids organic solvents) | Moderate (potential for solvent toxicity) |

| pH Impact | Requires verification and potential adjustment of final medium pH. | Minimal impact on medium pH. |

| Procedural Complexity | More complex (requires calculation and pH verification). | Simpler (direct dissolution). |

| Vehicle Control | pH-matched saline/medium. | Medium with equivalent DMSO concentration. |

| Recommendation | Primary and highly recommended method for most applications. | Alternative method for high-throughput screening or when pH sensitivity is a major concern. |

For ensuring the highest degree of biological relevance and minimizing potential artifacts, we strongly recommend utilizing Protocol A (NaOH Dissolution) as the primary approach. The alternative DMSO method should be reserved for situations where the primary method is not feasible, and it must be accompanied by rigorous validation of solvent tolerance for the specific cell line being used.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]

-

Xu, Y., et al. (2013). In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors. Synthetic and Systems Biotechnology. [Link]

- Reis, B., et al. (2017). Cell culture methods to reduce acidic species.

-

Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

-

Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

-

Cosmetics-Info. (n.d.). Cell Culture-Related Products Catalog. [Link]

-

Malenica, M., et al. (2023). In Vitro Evaluation of Drug–Drug Interaction Between Gliclazide and Antacids at the Absorption Level. Pharmaceutics. [Link]

-

Verheijen, M., et al. (2019). Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs). Stem Cells International. [Link]

-

Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

-

Saliu, F. & Della, K. (2024). Preparation of Stock and Serial Solutions for Acidic and Basic Reagents. ResearchGate. [Link]

-

Al-Remawi, M., et al. (2022). Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation. Pharmaceuticals. [Link]

-

Al-Shammari, M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. [Link]

-

Heyer, L. (n.d.). Common Stock Solutions, Buffers, and Media. Heyer Lab, Davidson College. [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- Properties. [Link]

-

Muthusamy, G., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

-

Kopečná, M., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]

-

Anonymous. (n.d.). Making solutions. [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). A Study of Antacids. [Link]

-

Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

-

OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. [Link]

-

Do, H. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

-

Anonymous. (n.d.). Stock Solutions. CSH Protocols. [Link]

-